molecular formula C10H15BrN2O B581030 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine CAS No. 1289045-79-9

3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Cat. No.: B581030
CAS No.: 1289045-79-9
M. Wt: 259.147
InChI Key: MGOIPGVPOKRAOF-UHFFFAOYSA-N
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Description

3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine ( 1289045-79-9) is a brominated pyridine derivative of high interest in advanced chemical and pharmaceutical research . This compound features a pyridine ring system, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom at the 4-position and an N,N-dimethylpropan-1-amine side chain connected via an ether linkage . The molecular formula is C10H15BrN2O, and it has a molecular weight of 259.14 g/mol . While specific biological activity data for this compound is not fully detailed in the available sources, its structure suggests significant potential as a key synthetic intermediate or building block. The bromine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures . The tertiary amine group can contribute to solubility and may be instrumental in targeting biological systems. Researchers may explore its utility in developing novel ligands, kinase inhibitors, or other pharmacologically active molecules targeting the central nervous system. For research purposes only. This product is not for diagnostic or therapeutic use. Please consult the safety data sheet prior to handling. Proper storage conditions are sealed and dry at 2-8°C .

Properties

IUPAC Name

3-(4-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-8-9(11)4-5-12-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOIPGVPOKRAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744717
Record name 3-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289045-79-9
Record name 3-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 4-bromopyridine with N,N-dimethylpropan-1-amine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in various binding interactions with biological molecules, while the dimethylpropanamine group can modulate the compound’s overall activity and selectivity. These interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

  • Replacement of dimethylamine with pyrrolidine (as in 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine) introduces a cyclic amine, altering electronic properties and bioavailability .

Antihistamine Derivatives

Classic antihistamines share the N,N-dimethylpropan-1-amine moiety but differ in aromatic systems:

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Biological Activity Reference
Brompheniramine C₁₆H₁₉BrN₂ 319.24 4-Bromophenyl and pyridin-2-yl groups (no ether linkage) H₁ receptor antagonist
Chlorpheniramine C₁₆H₁₉ClN₂ 274.79 4-Chlorophenyl instead of bromopyridine Antiallergic agent

Key Findings :

  • Halogen substitution (Br vs. Cl) impacts lipophilicity and metabolic stability, with bromine enhancing electron-withdrawing effects .

Citalopram-Related Compounds

Citalopram derivatives feature dihydroisobenzofuran cores but retain the dimethylaminopropyl chain:

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Biological Activity Reference
Citalopram IMP-3 C₁₉H₂₀BrFN₂O 393.28 Dihydroisobenzofuran ring, 4-fluorophenyl substituent SSRI impurity
S-5 (Citalopram derivative) C₁₉H₂₁BrFNO 377.28 5-Bromo substitution on dihydroisobenzofuran Serotonin reuptake inhibition

Key Findings :

Antiparasitic and Anticancer Agents

Compounds with modified aromatic systems and amine chains demonstrate diverse therapeutic applications:

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Biological Activity Reference
OX03393 (Benzothiazole derivative) C₁₇H₁₈N₂S 282.40 Benzothiazole core, phenoxy linker Squalene synthase inhibition
Compound 29a (Trypanosoma inhibitor) C₂₀H₂₂ClN₃ 345.86 Quinazoline core, chloro substituent Trypanothione reductase inhibition

Key Findings :

  • The benzothiazole core in OX03393 retains potency despite structural simplification, suggesting the target compound’s pyridine ring could be optimized for similar efficiency .
  • Quinazoline-based compound 29a shows improved inhibition of Trypanosoma cruzi growth, highlighting the impact of aromatic system complexity on antiparasitic activity .

Biological Activity

3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a compound characterized by its unique structure featuring a brominated pyridine moiety and a dimethylamino group, has garnered attention for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H16BrN3O
  • Molecular Weight : Approximately 303.18 g/mol
  • CAS Number : 1289045-79-9

The compound's structure includes a propan-1-amine backbone, which enhances its reactivity and biological interactions due to the presence of the bromine atom in the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme systems and receptors. The bromopyridine moiety is capable of engaging in various binding interactions with biological molecules, while the dimethylpropanamine group modulates the compound’s overall activity and selectivity. These interactions can influence cellular processes and biochemical pathways, leading to its observed effects.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on various enzyme systems. Notably, it has shown potential in:

  • Inhibition of Kinases : Studies have highlighted its role as an inhibitor of certain kinases involved in cell signaling pathways.
  • Antioxidant Activity : Preliminary investigations suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific kinases involved in signal transduction
Antioxidant PropertiesExhibits potential to reduce oxidative stress

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Kinase Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the activity of a particular kinase associated with cancer progression. The findings suggested that it could serve as a lead compound for developing targeted cancer therapies.
  • Antioxidant Study : Another research effort evaluated the antioxidant capacity of this compound using various assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential use as a protective agent against oxidative damage.

Applications in Medicinal Chemistry

Given its unique structural features and biological activities, this compound has potential applications in various fields:

  • Drug Development : Its inhibitory effects on kinases make it a candidate for further development into therapeutic agents for diseases such as cancer.
  • Research Tool : The compound can be utilized in biochemical studies to elucidate pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-N,N-dimethylanilineLacks the pyridine ringRetains bromine and dimethylamino groups
2-(4-Bromophenoxy)-N,N-dimethylpropan-1-amineSimilar propanamine structureContains a phenoxy substituent instead of pyridine
4-Bromo-N-methylpyridinylmethanolContains a hydroxymethyl groupInfluences solubility and reactivity

The presence of both the brominated pyridine ring and dimethylamino group in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for 3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and Mannich-type reactions. Key steps include coupling 4-bromo-2-hydroxypyridine with a propanamine derivative under inert atmospheres to prevent moisture interference. Catalysts such as palladium or copper may enhance cross-coupling efficiency. Solvents like toluene or DMF are often used, with temperature control (e.g., reflux conditions) to optimize yield and purity .

Q. How is this compound characterized to confirm its structural identity?

Characterization employs spectroscopic techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and amine methylation.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis to validate purity. Cross-referencing with literature data (e.g., Clarke’s Analysis of Drugs and Poisons) ensures consistency with known analogs .

Q. What are the key physicochemical properties relevant to its handling in research?

  • LogP : Estimated via computational tools (e.g., PubChem) to assess lipophilicity.
  • Solubility : Preferentially soluble in polar aprotic solvents (DMF, DMSO).
  • Stability : Sensitive to moisture and light; storage under inert gas (N₂/Ar) is recommended. Synonyms and naming conventions are documented in authoritative sources like the Dictionary of Chemical Names and Synonyms .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or impurities?

  • Temperature modulation : Lower temperatures reduce side reactions (e.g., hydrolysis of the bromopyridine moiety).
  • Solvent selection : High-boiling solvents (DMF, toluene) improve reaction homogeneity.
  • Catalyst screening : Palladium-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Contradictions in yield data may arise from trace moisture; rigorous drying of reagents/solvents is critical .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, especially near the pyridine and amine groups.
  • High-resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., bromine’s ¹⁸¹Br/⁷⁹Br doublet).
  • X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable. Discrepancies between experimental and theoretical data may arise from conformational flexibility; computational modeling (DFT) can validate observed trends .

Q. What mechanistic insights explain its reactivity in cross-coupling or biological systems?

  • Cross-coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed aryl-amine bond formation. Steric hindrance from the dimethylamine group may slow reaction kinetics, requiring optimized ligand systems (e.g., XPhos) .
  • Biological interactions : The bromopyridine moiety may engage in halogen bonding with target proteins, while the tertiary amine enhances membrane permeability. Competitive binding assays (e.g., SPR, ITC) quantify affinity for receptors like GPCRs or kinases .

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